2-ethyl-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
2-Ethyl-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic organic compound characterized by the presence of a triazole ring, an ethyl group, and a trifluoromethyl group
Synthetic Routes and Reaction Conditions:
Hantzsch Dihydropyridine Synthesis: This method involves the condensation of ethyl acetoacetate with trifluoromethyl ketone and hydrazine hydrate to form the triazole ring.
Click Chemistry: The compound can be synthesized using the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne in the presence of a copper(I) catalyst.
Trifluoromethylation: Radical trifluoromethylation reactions can be employed to introduce the trifluoromethyl group into the triazole ring.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters and amides.
Reduction: The triazole ring can undergo reduction reactions to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethyl and trifluoromethyl groups.
Common Reagents and Conditions:
Oxidation: Chromium(VI) oxide, potassium permanganate, or Dess-Martin periodinane.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Various nucleophiles such as alkyl halides, alcohols, or amines.
Major Products Formed:
Esters and amides from oxidation reactions.
Amines and reduced triazoles from reduction reactions.
Substituted derivatives from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and cellular processes. Medicine: Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which 2-ethyl-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition or activation of specific signaling cascades.
Comparison with Similar Compounds
2-Ethyl-5-(trifluoromethyl)-1H-imidazole: Similar structure but different heterocyclic ring.
2-Ethyl-5-(trifluoromethyl)aniline: Contains an aniline group instead of a carboxylic acid group.
2-Ethyl-5-(trifluoromethyl)pyridine: Pyridine ring instead of a triazole ring.
Uniqueness: The presence of the triazole ring and carboxylic acid group in 2-ethyl-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid provides unique chemical properties and reactivity compared to similar compounds. This makes it particularly valuable in specific applications where these functionalities are required.
Properties
CAS No. |
1824524-04-0 |
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Molecular Formula |
C6H6F3N3O2 |
Molecular Weight |
209.13 g/mol |
IUPAC Name |
2-ethyl-5-(trifluoromethyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C6H6F3N3O2/c1-2-12-10-3(5(13)14)4(11-12)6(7,8)9/h2H2,1H3,(H,13,14) |
InChI Key |
WAIHYDKFXFRDHR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1N=C(C(=N1)C(F)(F)F)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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